molecular formula C17H17NO2 B5391668 1-(4-methoxy-3-methylbenzoyl)indoline

1-(4-methoxy-3-methylbenzoyl)indoline

Cat. No.: B5391668
M. Wt: 267.32 g/mol
InChI Key: NLZXIUXEVNNCAF-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-methylbenzoyl)indoline is a synthetic compound belonging to the class of indoline derivatives Indoline derivatives are known for their significant biological activities and are widely used in pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-3-methylbenzoyl)indoline typically involves the reaction of 4-methoxy-3-methylbenzoic acid with indoline. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and are conducted at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-3-methylbenzoyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-methoxy-3-methylbenzoyl)indoline has been widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-methylbenzoyl)indoline is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation activates the photosensitizing properties of the compound, leading to the generation of reactive oxygen species (ROS). These ROS can induce cell death in cancer cells through apoptosis, a process involving programmed cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxybenzoyl)indoline
  • 1-(3-methylbenzoyl)indoline
  • 1-(4-methylbenzoyl)indoline

Uniqueness

1-(4-methoxy-3-methylbenzoyl)indoline is unique due to the presence of both methoxy and methyl groups on the benzoyl ring. This dual substitution pattern imparts distinct chemical and biological properties compared to other indoline derivatives. The methoxy group enhances the compound’s solubility and reactivity, while the methyl group contributes to its stability and biological activity.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-11-14(7-8-16(12)20-2)17(19)18-10-9-13-5-3-4-6-15(13)18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZXIUXEVNNCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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